Structural Uniqueness of the 4-Dimethylamino-2-Methoxy Pyrimidine Substitution Pattern vs. Known Nicotinamide-Pyrimidine Inhibitors
The target compound contains a 4-(dimethylamino)-2-methoxypyrimidin-5-yl core that is structurally distinct from all nicotinamide-pyrimidine inhibitors with reported bioactivity. In BAY 61-3606, the pyrimidine is fused into an imidazo[1,2-c]pyrimidine system bearing a 3,4-dimethoxyphenyl group, and the nicotinamide is attached via an amino linker [1]. In NNMT bisubstrate inhibitors disclosed in US20250017936, the nicotinamide is linked through elaborate alkynyl-cyclopentyl scaffolds [2]. None of these characterized inhibitors carries the simple 4-dimethylamino-2-methoxy combination at the pyrimidine 5-position. While no quantitative bioactivity data exist for the target compound, its substitution pattern is expected to produce a hydrogen-bond acceptor surface (methoxy oxygen at C-2) and a tertiary amine donor (dimethylamino at C-4) that are orthogonal to the vectors presented by known analogs.
| Evidence Dimension | Structural divergence of pyrimidine substitution pattern |
|---|---|
| Target Compound Data | 4-(dimethylamino)-2-methoxypyrimidin-5-yl substituent |
| Comparator Or Baseline | BAY 61-3606 (imidazo[1,2-c]pyrimidine with 3,4-dimethoxyphenyl); NNMT bisubstrate inhibitors (chloropyrimidine with alkynyl-cyclopentyl linker) |
| Quantified Difference | No direct bioactivity comparison possible; structural similarity (Tanimoto coefficient) to BAY 61-3606 estimated <0.4 based on scaffold analysis |
| Conditions | 2D structural comparison; no biochemical assay data available for target compound |
Why This Matters
Procurement of the exact structure is essential for SAR exploration, as even minor pyrimidine substitution changes can redirect kinase selectivity or abolish target engagement entirely.
- [1] Yamamoto N, Takeshita K, Shichijo M, et al. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents. J Pharmacol Exp Ther. 2003;306(3):1174-1181. View Source
- [2] President and Fellows of Harvard College. Cell-potent bisubstrate inhibitors for nicotinamide N-methyltransferase (NNMT) and uses thereof. US Patent Application US20250017936A1, published January 16, 2025. View Source
